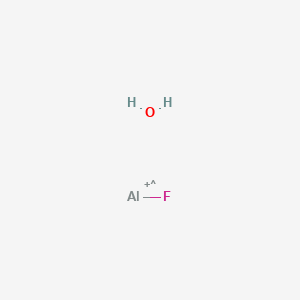![molecular formula C21H23NO2 B14339648 3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 109132-66-3](/img/structure/B14339648.png)
3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one is a complex organic compound that belongs to the class of chroman-4-one derivatives. Chroman-4-one, also known as 2,3-dihydro-1-benzopyran-4-one, is a significant structural entity in medicinal chemistry due to its diverse biological activities. The compound’s structure consists of a chroman-4-one core with a 4-phenylpiperidin-1-ylmethyl substituent, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by cyclization to form the chroman-4-one core . Another approach is the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of chroman-4-one derivatives often involves optimizing reaction conditions to achieve high yields and purity Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process
Analyse Chemischer Reaktionen
Types of Reactions: 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The chroman-4-one core can be oxidized to form chromone derivatives, while reduction can lead to the formation of chroman derivatives . Substitution reactions can occur at the phenyl or piperidine rings, introducing different functional groups and modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in the reactions of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often require the use of electrophilic or nucleophilic reagents under appropriate conditions.
Major Products Formed: The major products formed from the reactions of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield chromone derivatives, while reduction reactions produce chroman derivatives. Substitution reactions can result in a variety of functionalized derivatives with different biological activities.
Wissenschaftliche Forschungsanwendungen
3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one has a wide range of scientific research applications due to its unique chemical structure and biological activities. In medicinal chemistry, it serves as a scaffold for the design and synthesis of novel therapeutic agents with potential anticancer, antiviral, and anti-inflammatory properties . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
In biology, 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one is used to study cellular processes and molecular pathways. Its derivatives have been investigated for their effects on enzyme activity, signal transduction, and gene expression . In the field of industry, the compound’s derivatives are utilized in the development of cosmetic products for skin and hair care due to their anti-inflammatory and antioxidant properties .
Wirkmechanismus
The mechanism of action of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, chroman-4-one derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) and other pro-inflammatory cytokines, leading to anti-inflammatory effects . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress and damage.
Vergleich Mit ähnlichen Verbindungen
3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one can be compared with other chroman-4-one derivatives and related compounds. Similar compounds include flavanones, isoflavones, spirochromanones, and benzylidene-4-chromanones . These compounds share the chroman-4-one core but differ in their substituents and biological activities. The presence of the 4-phenylpiperidin-1-ylmethyl group in 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one distinguishes it from other derivatives, contributing to its unique chemical and biological properties.
Conclusion
3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and diverse biological activities make it a valuable tool in medicinal chemistry, biology, and industry. Further research and development are needed to fully explore its potential and optimize its synthesis and production methods.
Eigenschaften
CAS-Nummer |
109132-66-3 |
|---|---|
Molekularformel |
C21H23NO2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H23NO2/c23-21-18(15-24-20-9-5-4-8-19(20)21)14-22-12-10-17(11-13-22)16-6-2-1-3-7-16/h1-9,17-18H,10-15H2 |
InChI-Schlüssel |
AGYNLRHWJQVTCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3COC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


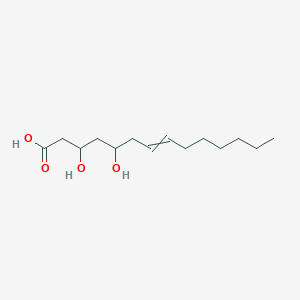
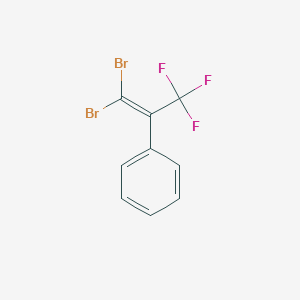
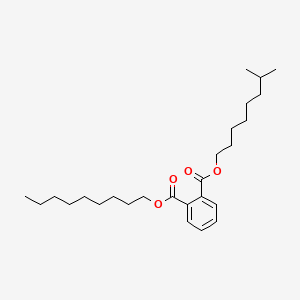
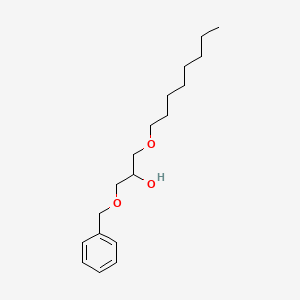

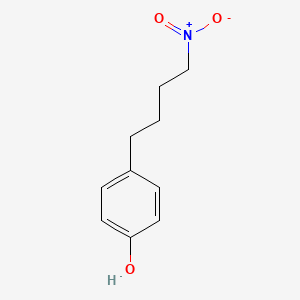

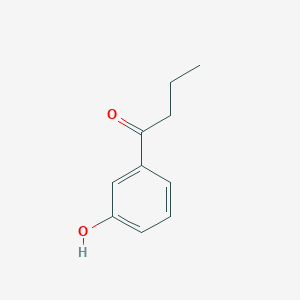
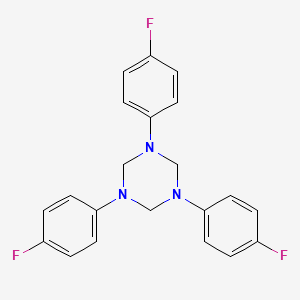
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)
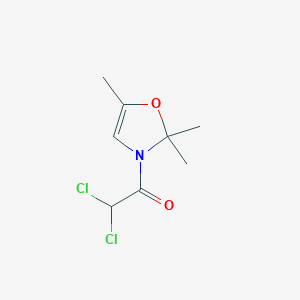
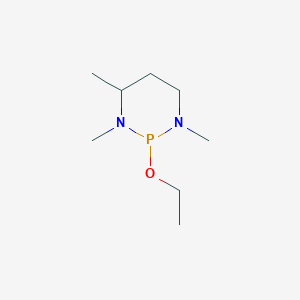
![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
